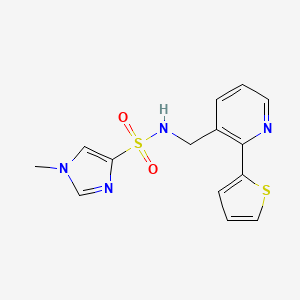

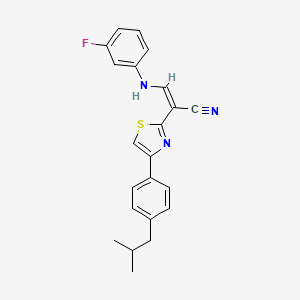

![molecular formula C22H25N5O4 B2680190 6-(3-Methoxypropyl)-4,7,8-trimethyl-2-phenacylpurino[7,8-a]imidazole-1,3-dione CAS No. 876675-96-6](/img/structure/B2680190.png)

6-(3-Methoxypropyl)-4,7,8-trimethyl-2-phenacylpurino[7,8-a]imidazole-1,3-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia . The current literature provides much information about the synthesis, functionalization of imidazole .Molecular Structure Analysis

Imidazole is a structure that, despite being small, has a unique chemical complexity . It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .Chemical Reactions Analysis

Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . Imidazole-based compounds with antibacterial, anti-inflammatory, antidiabetic, antiparasitic, antituberculosis, antifungal, antioxidant, antitumor, antimalarial, anticancer, antidepressant and many others make up the therapeutic arsenal and new bioactive compounds proposed in the most diverse works .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .科学的研究の応用

Antimicrobial Activity

Research on imidazole derivatives, including compounds similar to 6-(3-Methoxypropyl)-4,7,8-trimethyl-2-phenacylpurino[7,8-a]imidazole-1,3-dione, has shown promising antimicrobial activity. A study by Rajitha et al. (2016) synthesized a series of imidazole derivatives and found significant antibacterial activity against various strains, including S. pyogenes, P. aeruginosa, and S. aureus (Rajitha, Ravibabu, Ramesh, & Rajitha, 2016).

Photophysical Studies and NLO Applications

Imidazole derivatives have been studied for their photophysical properties and potential in nonlinear optical (NLO) applications. Jayabharathi et al. (2012) examined two heterocyclic imidazole derivatives, highlighting their potent NLO behavior and intramolecular charge transfer, indicative of promising applications in this field (Jayabharathi, Thanikachalam, & Perumal, 2012).

Precursors for Purine Analogs

Compounds related to imidazoles have been identified as important precursors for purine analogs, which are significant in various biochemical processes and pharmaceutical applications. Alves, Proença, and Booth (1994) discussed the synthesis of benzylimidazoles as precursors for these analogs (Alves, Proença, & Booth, 1994).

Antiprotozoal Activity

Ismail et al. (2008) conducted a study on bis-benzamidino imidazo[1,2-a]pyridines and their derivatives, which demonstrated significant antiprotozoal activity, particularly against Trypanosoma brucei rhodesiense, indicating potential therapeutic applications in protozoal infections (Ismail, Arafa, Wenzler, Brun, Tanious, Wilson, & Boykin, 2008).

Fluorescence Switching and pH Sensing

Imidazole derivatives have been explored for their fluorescence switching capabilities and pH sensing properties. Cheng et al. (2012) discussed a hexanuclear Ru(II) polypyridyl complex containing imidazole rings, demonstrating its application as a fluorescence pH sensor (Cheng, Tang, Chen, & Chen, 2012).

Synthesis of Glycolurils and Analogues

Glycolurils, which include imidazole derivatives, have applications in pharmacology, explosives, and supramolecular chemistry. Kravchenko, Baranov, and Gazieva (2018) reviewed various methods for synthesizing glycolurils and their analogues, highlighting their broad utility in different scientific fields (Kravchenko, Baranov, & Gazieva, 2018).

Synthesis of Imidazole Derivatives

Ramanathan (2017) discussed the synthesis and characterization of imidazole nitrogen-containing heterocyclic compounds, emphasizing their biological and pharmaceutical importance due to their extensive activities, including antimicrobial and anticancer properties (Ramanathan, 2017).

作用機序

Safety and Hazards

将来の方向性

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities and are used in a variety of applications . Therefore, the development of new imidazole derivatives and the exploration of their potential uses is a promising area of research .

特性

IUPAC Name |

6-(3-methoxypropyl)-4,7,8-trimethyl-2-phenacylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N5O4/c1-14-15(2)27-18-19(23-21(27)25(14)11-8-12-31-4)24(3)22(30)26(20(18)29)13-17(28)16-9-6-5-7-10-16/h5-7,9-10H,8,11-13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGKFJTILCOPLPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C3=C(N=C2N1CCCOC)N(C(=O)N(C3=O)CC(=O)C4=CC=CC=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

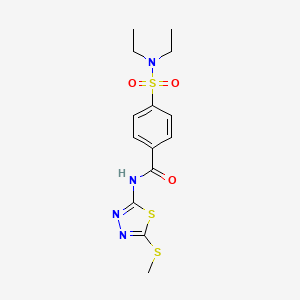

![1-{7-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}-4-piperidinecarboxamide](/img/no-structure.png)

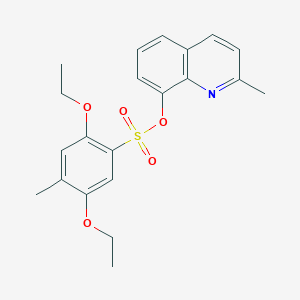

![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide](/img/structure/B2680116.png)

![1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(2-methoxyethyl)urea](/img/structure/B2680119.png)

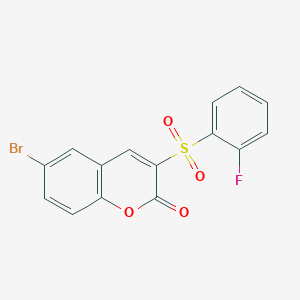

![Tert-butyl 2-[2-oxo-4-(2-oxochromen-3-yl)chromen-7-yl]oxyacetate](/img/structure/B2680122.png)

![(4-phenyltetrahydro-2H-pyran-4-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2680123.png)

![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2680124.png)

![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine dihydrochloride](/img/structure/B2680126.png)